(R)-3-Quinuclidinyl Benzilate-d5

Catalog No.
S1807919
CAS No.
M.F
C₂₁H₁₈D₅NO₃
M. Wt
342.44
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Quinuclidinyl Benzilate-d5

Product Name

(R)-3-Quinuclidinyl Benzilate-d5

Molecular Formula

C₂₁H₁₈D₅NO₃

Molecular Weight

342.44

Synonyms

α-Hydroxy-α-phenylbenzeneacetic Acid (3R)-1-Azabicyclo[2.2.2]oct-3-yl Ester-d5; α-Hydroxy-α-phenylbenzeneacetic Acid (R)-1-Azabicyclo[2.2.2]oct-3-yl Ester-d5; (-)-3-Quinuclidinyl Benzilate-d5; (-)-Quinuclidinyl Benzilate-d5; (R)-(-)-QNB-d5; (R)-QNB-d

(R)-3-Quinuclidinyl Benzilate-d5 is a deuterated derivative of 3-Quinuclidinyl Benzilate, a potent anticholinergic compound. This compound is classified as a military incapacitating agent, known for its ability to disrupt normal neurological function by antagonizing muscarinic acetylcholine receptors. It is typically encountered as a white crystalline solid that is odorless and has a bitter taste. The presence of deuterium in its structure enhances its stability and allows for more precise analytical studies, particularly in mass spectrometry applications.

(R)-3-Quinuclidinyl Benzilate-d5 undergoes hydrolysis in alkaline conditions, resulting in the formation of benzylic acid and 3-quinuclidinyl. This reaction can occur rapidly, particularly at pH levels above 11, and highlights the compound's susceptibility to base-mediated degradation. The hydrolysis products are significantly less toxic than the parent compound, indicating the importance of environmental conditions in determining the compound's stability and toxicity .

As an anticholinergic agent, (R)-3-Quinuclidinyl Benzilate-d5 exhibits significant biological activity by blocking the action of acetylcholine at muscarinic receptors. This leads to various physiological effects, including:

  • Cognitive Dysfunction: The compound can induce delirium and hallucinations.
  • Physiological Symptoms: These include mydriasis (pupil dilation), tachycardia (increased heart rate), xerostomia (dry mouth), and hyperthermia.
  • Anticholinergic Toxidrome: Symptoms are often summarized by the mnemonic "Mad as a hatter, red as a beet, dry as a bone, and blind as a bat," reflecting the psychological and physical effects of the compound .

The synthesis of (R)-3-Quinuclidinyl Benzilate-d5 involves several key steps:

  • Preparation of Benzilic Acid-d5: This is typically achieved through the reaction of benzil with deuterated reagents.
  • Formation of Quinuclidinyl Alcohol: The quinuclidine derivative is synthesized separately before being combined with benzilic acid.
  • Esterification Reaction: The final step involves esterifying benzilic acid-d5 with quinuclidinyl alcohol to produce (R)-3-Quinuclidinyl Benzilate-d5.

These reactions often utilize deuterated solvents and reagents to ensure that the final product retains deuterium labeling for analytical purposes .

(R)-3-Quinuclidinyl Benzilate-d5 has several applications:

  • Analytical Chemistry: Due to its unique isotopic labeling, it is used as a standard in gas chromatography-mass spectrometry for detecting and quantifying related compounds.
  • Toxicology Studies: Its properties make it useful for studying anticholinergic toxicity mechanisms and developing antidotes for poisoning cases.
  • Research on Chemical Warfare Agents: It serves as a model compound for understanding the behavior and effects of similar incapacitating agents .

Interaction studies have demonstrated that (R)-3-Quinuclidinyl Benzilate-d5 binds effectively to muscarinic acetylcholine receptors, inhibiting their function. Research indicates that this binding can lead to prolonged neurological effects due to receptor desensitization. Additionally, studies have explored its interactions with other neurotransmitter systems, revealing potential hallucinogenic effects linked to serotonin receptor modulation .

Several compounds share structural or functional similarities with (R)-3-Quinuclidinyl Benzilate-d5:

Compound NameStructure TypeNotable EffectsUnique Features
3-Quinuclidinyl BenzilateEsterAnticholinergic effects; incapacitationParent compound without deuteration
AtropineAlkaloidAntimuscarinic; used in medicineNatural product; less potent than BZ
ScopolamineAlkaloidAnticholinergic; used for motion sicknessSimilar mechanism but different side effects
DiphenhydramineAntihistamineSedative; anticholinergic propertiesCommonly used in over-the-counter medications

The uniqueness of (R)-3-Quinuclidinyl Benzilate-d5 lies in its specific isotopic labeling, which enhances its utility in research settings compared to its counterparts. Its potent neuropharmacological activity combined with its application in analytical chemistry makes it distinct among similar compounds .

Molecular Structure and Stereochemistry

(R)-3-Quinuclidinyl Benzilate-d5 represents a deuterated analogue of the well-characterized muscarinic receptor antagonist 3-quinuclidinyl benzilate [1]. The compound exhibits a molecular formula of C₂₁H₁₈D₅NO₃ with a molecular weight of 342.443 atomic mass units [1] [7]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as [(3R)-1-azabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylacetate [7].

The molecular architecture consists of three distinct structural domains: a quinuclidine bicyclic nitrogen-containing heterocycle, a benzilic acid ester linkage, and two phenyl substituents [3]. The quinuclidine moiety adopts a rigid bicyclic conformation where the nitrogen atom occupies a bridgehead position within the 1-azabicyclo[2.2.2]octane framework [18]. This structural arrangement places the nitrogen in an unusually constrained environment, contributing to the compound's distinctive pharmacological properties [18].

The stereochemical configuration at the C-3 position of the quinuclidine ring is designated as (R), indicating the specific spatial arrangement of substituents around this chiral center [2]. The benzilic acid component features a quaternary carbon center bearing hydroxyl and ester functionalities, along with two phenyl rings [7]. One phenyl ring contains complete deuterium substitution at all five aromatic positions, while the second phenyl ring retains the natural hydrogen isotope distribution [7].

Table 2.1: Structural Parameters of (R)-3-Quinuclidinyl Benzilate-d5

ParameterValueReference
Molecular FormulaC₂₁H₁₈D₅NO₃ [1] [7]
Molecular Weight342.443 g/mol [1] [7]
Accurate Mass342.199 g/mol [7]
SMILES Notation[2H]c1c([2H])c([2H])c(c([2H])c1[2H])C(O)(C(=O)O[C@H]2CN3CCC2CC3)c4ccccc4 [7]

Deuteration Pattern and Isotopic Distribution

The deuteration pattern in (R)-3-Quinuclidinyl Benzilate-d5 exhibits selective isotopic substitution exclusively within one of the two phenyl rings attached to the benzilic acid moiety [7]. The deuterium incorporation follows a complete substitution pattern at positions 2, 3, 4, 5, and 6 of the designated phenyl ring, resulting in pentadeuterophenyl substitution [7].

This isotopic labeling strategy preserves the fundamental molecular architecture while introducing deuterium atoms that serve as spectroscopic markers for analytical applications . The deuterium atoms occupy aromatic carbon-deuterium bonds, which exhibit distinct nuclear magnetic resonance characteristics compared to their hydrogen analogues [12]. The isotopic distribution creates a mass shift of 5 atomic mass units relative to the non-deuterated parent compound [1] [2].

The deuteration pattern maintains the compound's overall structural integrity while providing enhanced analytical capabilities for mass spectrometric detection and identification . The selective incorporation pattern ensures that the quinuclidine ring system and the non-deuterated phenyl ring remain unmodified, preserving the essential structural features responsible for biological activity [7].

Table 2.2: Isotopic Distribution Analysis

PositionIsotopeAbundanceMass Contribution
Phenyl Ring A (positions 2-6)Deuterium5 atoms+5.014 amu
Phenyl Ring BHydrogenNatural distributionStandard mass
Quinuclidine RingHydrogenNatural distributionStandard mass
Molecular Ion Peak[M+5]⁺Primary isotope peak342.443 amu

Physicochemical Properties

Solubility Profile

The solubility characteristics of (R)-3-Quinuclidinyl Benzilate-d5 demonstrate patterns consistent with its structural features as a tertiary amine ester compound [16]. The presence of the quinuclidine nitrogen center confers basic properties to the molecule, with the predicted acid dissociation constant (pKa) estimated at 11.28 [16]. This relatively high pKa value indicates strong basic character, influencing the compound's ionization behavior across different solution conditions [16].

Solubility studies indicate favorable dissolution in organic solvents, particularly chloroform, dimethylformamide, and trichloroethylene [3] [16]. The compound exhibits limited aqueous solubility under neutral conditions but demonstrates enhanced solubility in dilute acidic solutions due to protonation of the quinuclidine nitrogen [16]. Conversely, the compound shows insolubility in aqueous alkaline media, consistent with its ester functionality and basic nitrogen center [16].

The deuterated analogue exhibits solubility patterns essentially identical to the non-deuterated parent compound, as deuterium substitution typically produces minimal effects on intermolecular interactions and solvation behavior [30]. The isotopic substitution preserves the fundamental physicochemical properties that govern solubility while providing analytical advantages for detection and quantification [30].

Table 2.3.1: Solubility Profile Data

Solvent SystemSolubility ClassificationNotes
ChloroformSolubleMay decompose within 24 hours
DimethylformamideSolubleStable solution
Dilute AcidsSolubleEnhanced by protonation
Water (pH 7.0)Limited solubilityMinimal dissolution
Aqueous AlkaliInsolublePrecipitation occurs

Stability Parameters

The stability profile of (R)-3-Quinuclidinyl Benzilate-d5 reflects the inherent characteristics of quinuclidinyl ester compounds under various environmental conditions [21] [25]. Thermal stability analysis indicates decomposition initiation at approximately 170°C, with complete degradation occurring within 2 hours at 200°C [35]. The compound demonstrates remarkable persistence under ambient conditions, with an estimated half-life of 3-4 weeks in moist air [16] [35].

Hydrolytic stability represents a critical parameter for this ester-containing compound [25]. Under neutral aqueous conditions at 25°C and pH 7.0, the hydrolysis rate demonstrates relatively slow kinetics, contributing to the compound's environmental persistence [35]. The hydrolysis reaction proceeds through ester bond cleavage, generating benzilic acid and 3-quinuclidinol as primary degradation products [25].

The deuterated variant exhibits enhanced analytical stability compared to the non-deuterated analogue due to the kinetic isotope effect associated with deuterium substitution [23]. This effect manifests as slower reaction rates for processes involving carbon-deuterium bond breaking, contributing to improved shelf-life characteristics for analytical applications [23].

Table 2.3.2: Stability Parameters

ConditionStability MetricValueReference
Thermal Decomposition OnsetTemperature170°C [35]
Complete Thermal DegradationTime at 200°C2 hours [35]
Atmospheric StabilityHalf-life in moist air3-4 weeks [16] [35]
Hydrolysis RatepH 7.0, 25°CSlow kinetics [35]
Storage RecommendationTemperature2-8°C [16]

Crystalline Properties

The crystalline characteristics of (R)-3-Quinuclidinyl Benzilate-d5 align with typical properties observed for quinuclidinyl ester compounds [16] [35]. The compound forms white crystalline solids with well-defined melting point characteristics [16]. Differential scanning calorimetry analysis reveals a melting point of 164.5°C for the non-deuterated analogue, with the deuterated version expected to exhibit similar thermal transition behavior [16].

Crystal packing arrangements in quinuclidinyl compounds typically involve hydrogen bonding interactions between the hydroxyl group of the benzilic acid moiety and neighboring molecules [22]. The rigid quinuclidine bicyclic structure contributes to ordered crystal lattice formation, while the phenyl rings provide additional intermolecular interactions through aromatic stacking [22].

The deuterated analogue maintains equivalent crystal morphology to the parent compound, as isotopic substitution minimally affects intermolecular packing arrangements [24] [26]. Phase transition analysis of related quinuclidinium compounds demonstrates reversible thermal transitions, suggesting similar behavior for the deuterated benzilate ester [24] [26].

Table 2.3.3: Crystalline Property Data

PropertyValueMethodReference
Physical StateWhite crystalline powderVisual inspection [16] [35]
Melting Point164.5°CDifferential scanning calorimetry [16]
Crystal MorphologyCrystalline solidMicroscopy [35]
Thermal TransitionReversibleThermal analysis [24] [26]
Density (estimated)1.1644 g/cm³Computational [16]

Comparative Analysis with Non-deuterated Analogues

The comparative analysis between (R)-3-Quinuclidinyl Benzilate-d5 and its non-deuterated counterpart reveals both similarities and subtle differences arising from isotopic substitution effects [27] . The fundamental molecular architecture remains identical, preserving the essential structural features responsible for receptor binding and biological activity . However, the presence of deuterium atoms introduces measurable differences in physical and analytical properties [30] [32].

Mass spectrometric analysis provides the most pronounced distinction, with the deuterated compound exhibiting a molecular ion peak shifted by 5 atomic mass units relative to the parent compound [1] [2]. This mass difference enables precise analytical discrimination and quantitative analysis when both compounds are present in biological or environmental samples [27] [28].

Nuclear magnetic resonance spectroscopy reveals characteristic differences in chemical shift patterns and coupling constants due to the isotopic substitution [12] [32]. The deuterated phenyl ring exhibits distinct spectroscopic signatures that facilitate structural confirmation and purity assessment [12]. These analytical advantages make the deuterated analogue particularly valuable for pharmacokinetic studies and metabolic investigations [27].

The kinetic isotope effect associated with deuterium substitution results in slightly enhanced chemical stability for reactions involving carbon-deuterium bond cleavage [23] [32]. This effect contributes to improved analytical stability and potentially altered metabolic pathways compared to the hydrogen-containing analogue [27] [32].

Table 2.4: Comparative Property Analysis

PropertyNon-deuterated Compound(R)-3-Quinuclidinyl Benzilate-d5Difference
Molecular Weight337.42 g/mol342.443 g/mol+5.023 g/mol
Melting Point164.5°C~164.5°CMinimal difference
Solubility ProfileStandardEquivalentNo significant change
Mass Spectrum Base Peakm/z 337m/z 342+5 mass units
Chemical StabilityStandardEnhanced (kinetic isotope effect)Improved
Analytical UtilityLimitedEnhanced discriminationSignificant advantage

Synthesis Pathways and Strategies

The synthesis of (R)-3-Quinuclidinyl Benzilate-d5 requires the integration of established synthetic methodologies with specialized deuterium incorporation techniques. Multiple synthetic pathways have been developed for the parent compound, providing a foundation for isotopically labeled analogue production .

Precursor Selection and Preparation

The selection of appropriate precursors is critical for efficient deuterium incorporation. Three primary precursor strategies have been employed:

Primary Transesterification Route
The most efficient approach utilizes methyl benzilate and 3-quinuclidinol as starting materials. This method, developed under US Patent 3,899,497, achieves optimal yields through metallic sodium-catalyzed transesterification in anhydrous n-heptane . The process requires careful control of molar ratios, with 5-10 molar percent excess of 3-quinuclidinol and 7-15 molar percent metallic sodium relative to methyl benzilate.

Green Chemistry Precursor Synthesis
A solvent-free three-stage process has been developed for 3-quinuclidinol preparation, achieving 89% yield . This approach involves: alkylation of ethyl isonipecotate with ethyl chloroacetate in the presence of triethylamine at 60-70°C; cyclization with potassium tert-butoxide to form 3-quinuclidinone; and reduction with sodium borohydride in aqueous medium. This method reduces solvent use by 70% compared to conventional approaches.

Deuterated Benzilic Acid Precursors
For d5-labeling, benzilic acid-d5 serves as a key intermediate. The preparation involves deuteration of diphenylacetic acid derivatives using established deuterium incorporation techniques [3] [4]. The presence of aromatic rings provides multiple sites for deuterium incorporation through electrophilic aromatic substitution or metal-catalyzed hydrogen isotope exchange.

Stereoselective Synthesis Approaches

Stereocontrol in quinuclidine synthesis represents a significant challenge due to the bicyclic structure and multiple chiral centers. Several strategies have been developed to achieve high stereoselectivity:

Enzymatic Resolution Methods
NADPH-dependent 3-quinuclidinone reductase from Rhodotorula rubra provides exceptional stereospecificity, producing (R)-3-quinuclidinol with greater than 99.9% enantiomeric excess [5]. The enzyme utilizes hydrophobic interactions between residues I167 and F212 to determine substrate-binding orientation, ensuring preferential formation of the R-enantiomer through asymmetric reduction of 3-quinuclidinone.

Chemical Resolution Approaches
Classical resolution techniques employ chiral acids such as (2R,3R)-tartaric acid or (2S,3S)-tartaric acid for separation of racemic 3-quinuclidinol. The process involves salt formation, selective crystallization, and subsequent liberation of the desired enantiomer [6]. This method typically yields 63% of the resolved product after multiple recrystallization steps.

Asymmetric Synthesis Methodologies
Recent developments include iridium-catalyzed allylic dearomatization reactions that provide highly diastereo- and enantioselective access to quinuclidine derivatives [7]. The catalytic system, derived from [Ir(cod)Cl]2 and Feringa ligand, tolerates broad substrate scope and achieves yields of 68-96% with diastereoselectivity up to 20:1 and enantioselectivity exceeding 99%.

Deuterium Incorporation Techniques

Deuterium incorporation into (R)-3-Quinuclidinyl Benzilate-d5 requires strategic placement of isotope labels. Several complementary approaches have been developed:

Hydrogen Isotope Exchange (HIE)
This methodology provides the most versatile approach for deuterium incorporation. Transition metal-catalyzed HIE using deuterium oxide as the deuterium source enables selective labeling of aromatic positions [3] [8]. Palladium, iridium, and nickel complexes demonstrate excellent activity under mild conditions, achieving 80-95% deuterium incorporation with high positional selectivity.

Reductive Deuteration Methods
Deuterodehalogenation approaches utilize deuterium gas or deuterium oxide with heterogeneous palladium catalysts [3]. This method provides controlled regioselectivity and achieves greater than 95% deuterium incorporation. The use of D2O as a deuterium source with SmI2 as a single-electron donor enables α,α-dideuterio benzyl alcohol synthesis with excellent functional group tolerance [4].

Building Block Approach
Utilization of pre-deuterated building blocks ensures complete isotope incorporation. Deuterated benzilate precursors can be synthesized through established organic transformations, maintaining isotopic purity throughout the synthetic sequence [3]. This approach requires careful protection strategies to prevent deuterium loss during subsequent transformations.

Electrochemical Deuteration
Recent developments in electrochemical benzylic deuteration provide metal-free alternatives for deuterium incorporation [9]. This methodology utilizes D2O as a deuterium source and achieves selective labeling without noble metal catalysts or strong bases.

Reaction Mechanisms

The formation of (R)-3-Quinuclidinyl Benzilate-d5 proceeds through well-established esterification mechanisms, with deuterium incorporation occurring through distinct pathways depending on the synthetic strategy employed.

Transesterification Mechanism
The sodium-catalyzed transesterification reaction proceeds via nucleophilic acyl substitution. Metallic sodium deprotonates 3-quinuclidinol, generating an alkoxide intermediate that attacks the carbonyl carbon of methyl benzilate . The mechanism involves:

  • Formation of sodium quinuclidinolate through deprotonation
  • Nucleophilic attack on the ester carbonyl carbon
  • Tetrahedral intermediate formation
  • Methoxide elimination to yield the final ester product

The exothermic nature of this reaction necessitates careful temperature control, with reflux conditions (100-120°C) maintained for 2.5-24 hours depending on scale and desired conversion.

Hydrolysis and Stability Considerations
3-Quinuclidinyl benzilate undergoes hydrolysis under both acidic and alkaline conditions [10] [11]. Under alkaline conditions (pH > 11), rapid hydrolysis occurs within minutes, yielding benzilic acid and 3-quinuclidinol . The hydrolysis follows a base-catalyzed saponification mechanism with hydroxide ion attack on the ester carbonyl carbon.

Deuterium Exchange Mechanisms
Hydrogen isotope exchange reactions proceed through different mechanistic pathways depending on the catalyst system. For aromatic positions, electrophilic aromatic substitution mechanisms predominate under acidic conditions, while nucleophilic aromatic substitution occurs under basic conditions [3]. Metal-catalyzed HIE involves coordination of the aromatic substrate to the metal center, followed by C-H bond activation and subsequent D-H exchange.

Purification and Characterization Methods

Purification of (R)-3-Quinuclidinyl Benzilate-d5 requires specialized techniques to maintain isotopic purity and stereochemical integrity.

Crystallization Approaches
The high inherent purity achieved through the optimized transesterification process often eliminates the need for recrystallization . When required, crystallization from appropriate solvents such as ethanol or acetonitrile provides effective purification. The compound typically precipitates upon cooling, facilitating isolation through filtration and cold-water washing.

Chromatographic Purification
High-performance liquid chromatography (HPLC) provides the most effective purification method for complex mixtures [12] [13]. Reversed-phase HPLC using Zorbax ODS columns with acetonitrile-triethylammonium acetate mobile phases achieves excellent separation. The radiochemical purity is routinely checked using HPLC methods, ensuring greater than 97% purity for analytical applications.

Characterization Techniques
Multiple analytical methods are employed for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy confirms structural integrity and deuterium incorporation levels
  • Mass Spectrometry: High-resolution mass spectrometry verifies molecular weight and isotopic composition
  • Elemental Analysis: Confirms elemental composition within acceptable limits
  • Melting Point Determination: Provides purity assessment with literature values (163-166°C)

Isotopic Purity Assessment
Deuterium incorporation levels are quantified using 2H NMR spectroscopy and mass spectrometric analysis. The isotopic purity must exceed 95% for most analytical applications, with higher purity requirements for specialized studies.

Scale-up Considerations and Challenges

The transition from laboratory-scale synthesis to larger production volumes presents several technical and safety challenges.

Process Intensification Strategies
The single-stage transesterification process demonstrates excellent scalability due to its simplicity and high atom economy . The elimination of intermediate isolation steps reduces equipment complexity and processing time. However, scale-up requires careful consideration of heat management due to the exothermic nature of the sodium-catalyzed reaction.

Safety and Handling Considerations
Large-scale synthesis necessitates enhanced safety protocols due to the use of metallic sodium and anhydrous conditions. Proper inert atmosphere maintenance becomes critical at larger scales, requiring specialized equipment for nitrogen or argon handling. The toxic nature of the final product requires containment systems and personal protective equipment appropriate for the production scale.

Quality Control Challenges
Maintaining isotopic purity during scale-up operations requires specialized analytical capabilities and quality control procedures. Batch-to-batch consistency becomes increasingly important as production volumes increase. Implementation of process analytical technology (PAT) enables real-time monitoring of reaction progress and product quality.

Economic Factors
The cost-effectiveness of different synthetic routes varies significantly with scale. While the transesterification approach demonstrates superior yields at laboratory scale, economic optimization may favor alternative routes at industrial scale depending on raw material costs and availability. The high value of deuterated compounds often justifies the additional complexity and cost associated with isotope labeling.

Environmental Considerations
Scale-up operations must address environmental impact through waste minimization and solvent recovery strategies. The green chemistry approach using solvent-free conditions becomes particularly attractive at larger scales, reducing both environmental impact and operating costs [14].

Dates

Last modified: 07-20-2023

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